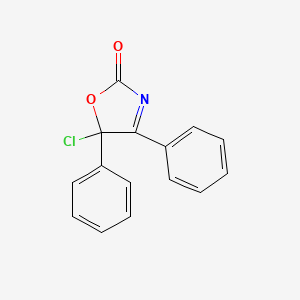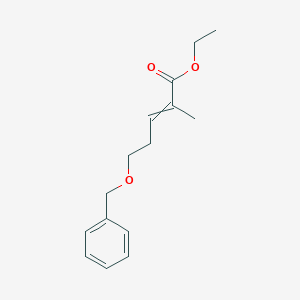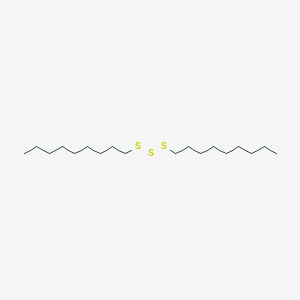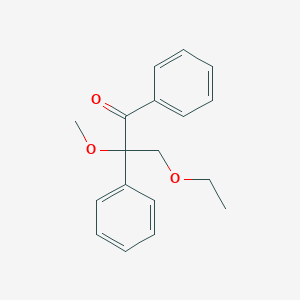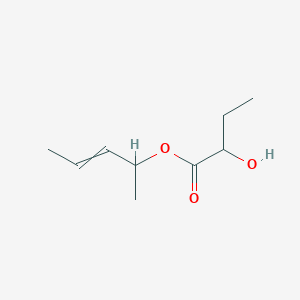
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with three methoxy groups, one hydroxyl group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Industrial Production: Industrially, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 5-hydroxy-2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2,3,4-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceutical compounds, including trimethoprim and other drugs .
Biology:
- Studied for its effects on tubulin-dependent GTP hydrolysis, which is important in cell division and cancer research .
Medicine:
- Potential applications in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry:
- Utilized in the production of fine chemicals and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group at the 5-position.
2,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of the methoxy groups.
Uniqueness:
- The presence of the hydroxyl group at the 5-position in Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- provides unique chemical properties and reactivity compared to its analogs. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.
Propiedades
Número CAS |
127581-57-1 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
5-hydroxy-2,3,4-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-8-6(5-11)4-7(12)9(14-2)10(8)15-3/h4-5,12H,1-3H3 |
Clave InChI |
FWTYAWUCXWHCPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1C=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
